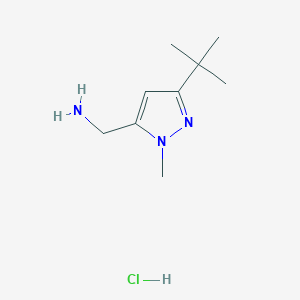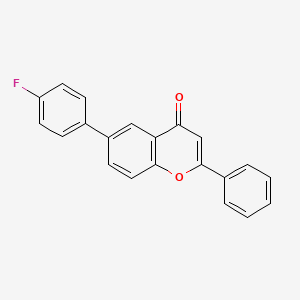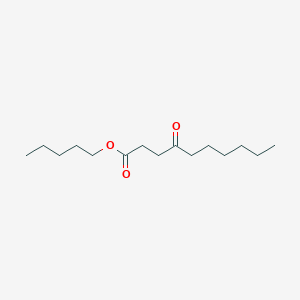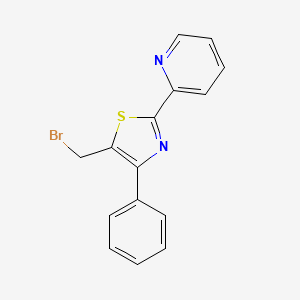
5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of bromomethyl, phenyl, and pyridyl groups in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole typically involves the reaction of 2-(2-pyridyl)thiazole with bromomethyl phenyl derivatives under specific conditions. One common method involves the use of n-butyllithium (n-BuLi) as a base, followed by the addition of bromomethyl phenyl derivatives . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Ethyl-4-(bromomethyl)-2-(2-pyridyl)thiazole-5-carboxylate: Contains an ester group, making it more polar and potentially more reactive.
Uniqueness
5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
CAS No. |
1217863-16-5 |
|---|---|
Molecular Formula |
C15H11BrN2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
5-(bromomethyl)-4-phenyl-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C15H11BrN2S/c16-10-13-14(11-6-2-1-3-7-11)18-15(19-13)12-8-4-5-9-17-12/h1-9H,10H2 |
InChI Key |
LVNSAZCKDNUPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
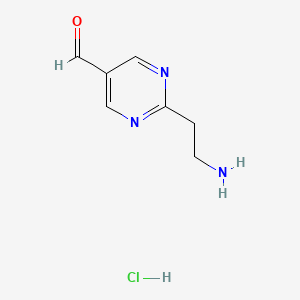

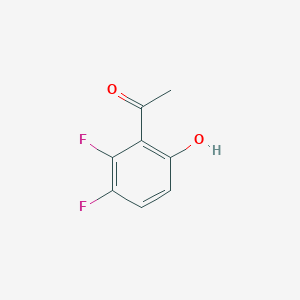
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

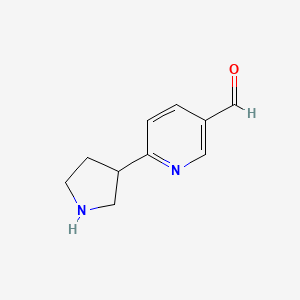
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
